1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O3/c1-33-23-10-8-18(9-11-23)14-29-25(32)24-16-31(15-19-4-2-6-21(27)12-19)30-26(24)34-17-20-5-3-7-22(28)13-20/h2-13,16H,14-15,17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWWKJHRMZAGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide, with CAS number 202197-26-0, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core substituted with fluorobenzyl and methoxybenzyl groups. This structural configuration is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this pyrazole derivative exhibit anticancer properties. For instance, a related pyrazole derivative was shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways, including the PI3K/Akt pathway .
Antidiabetic Effects
The compound's potential as an antidiabetic agent has also been investigated. In vivo studies demonstrated that analogs of this compound significantly reduced blood glucose levels in diabetic rat models. The mechanism involves enhancing insulin sensitivity and modulating glucose metabolism pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has shown inhibitory activity against protein tyrosine phosphatases (PTP1B), which are critical in insulin signaling. The IC50 values for related compounds ranged from 69 µM to 87 µM, indicating moderate potency .
Case Studies
- In Vivo Efficacy : In a study involving streptozotocin-induced diabetic rats, administration of related pyrazole compounds resulted in a significant decrease in blood sugar levels (up to 25%) when dosed at 100 mg/kg .
- Mechanistic Insights : Molecular docking studies suggest that the binding affinity of this compound to PTP1B is enhanced by specific substitutions on the pyrazole ring, leading to improved pharmacological profiles .
Data Summary
| Biological Activity | IC50 Value (µM) | Model | Effect |
|---|---|---|---|
| PTP1B Inhibition | 69 - 87 | In vitro | Decreased insulin resistance |
| Blood Glucose Reduction | N/A | Streptozotocin-induced diabetic rats | Up to 25% reduction in blood sugar |
| Anticancer Activity | N/A | Various cancer cell lines | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of the target compound with its analogs:
Key Findings from Comparative Analysis:
Fluorine vs. Chlorophenyl analogs (e.g., ) exhibit enhanced thermal stability but may suffer from higher toxicity profiles.
Amide Linkage Variations: The 4-methoxybenzyl group in the target compound contrasts with sulfonylmorpholine (DY268, ) and trifluoromethyl-phenoxy () analogs. Methoxy groups are less polar than sulfonyl or trifluoromethyl groups, which may reduce solubility but increase blood-brain barrier penetration.
Biological Activity: While the target compound lacks explicit activity data, structurally similar pyrazole-carboxamides (e.g., DY268) show nanomolar-range antagonism against nuclear receptors .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for DY268 (EDCI/DMAP coupling ) and other carboxamides (e.g., HOBt/EDC-mediated amidation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
